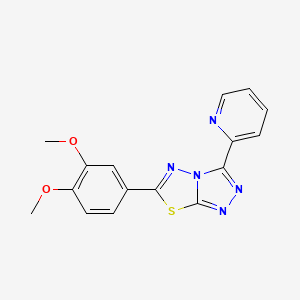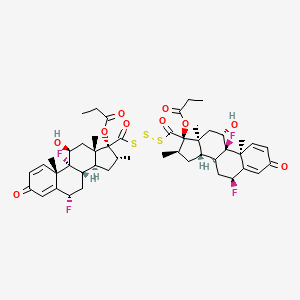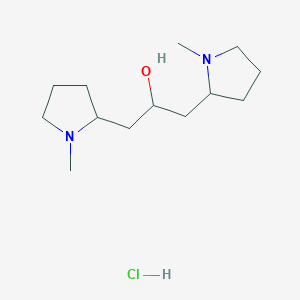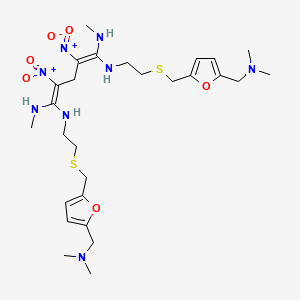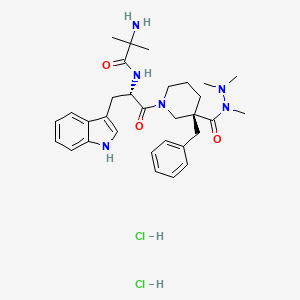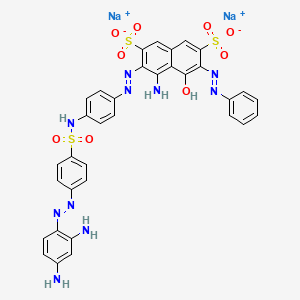![molecular formula C₃₈H₄₈Cl₂N₂O₃ B1146689 2,2-Bis[4-[2-(diethylamino)ethoxy]phenyl]-1,2-diphenylethanone Dihydrochloride CAS No. 1391054-64-0](/img/structure/B1146689.png)
2,2-Bis[4-[2-(diethylamino)ethoxy]phenyl]-1,2-diphenylethanone Dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of complex organic molecules often involves multi-step reactions, starting from simpler precursors. For example, the synthesis of bis(diethylamino)phosphane derivatives showcases the type of methodology that might be employed in generating compounds with similar structural complexity to 2,2-Bis[4-[2-(diethylamino)ethoxy]phenyl]-1,2-diphenylethanone Dihydrochloride. These processes typically involve the use of catalysts and specific reagents to introduce functional groups and build the molecular framework (Fluck, Kuhm, & Heckmann, 1992).
Molecular Structure Analysis
The determination of molecular structure is crucial for understanding the properties and reactivity of a compound. Techniques such as X-ray crystallography and NMR spectroscopy are commonly used for this purpose. Compounds like 1,3-diphenyl-1,3-diphosphetane have been analyzed to reveal the spatial arrangement of atoms, bond lengths, and angles, providing insights into the molecular geometry and potential reactive sites of similar compounds (Becker, Massa, & Schmidt, 1982).
Chemical Reactions and Properties
The chemical reactivity of a compound like 2,2-Bis[4-[2-(diethylamino)ethoxy]phenyl]-1,2-diphenylethanone Dihydrochloride can be predicted by studying its functional groups and molecular structure. For instance, the presence of diethylamino groups suggests potential nucleophilic sites, while the ethanone moiety could undergo various addition or condensation reactions. The synthesis and properties of related polymeric materials provide insights into how such functional groups contribute to the overall reactivity and properties of the compound (Liaw, Liaw, & Yang, 1999).
Physical Properties Analysis
The physical properties of organic compounds, including melting points, solubility, and crystallinity, are influenced by their molecular structure. The inclusion phenomena observed with compounds such as 2,2′-bis(diphenylhydroxymethyl)binaphthyl, where solvents are incorporated into the crystal lattice, highlight the importance of molecular shape and intermolecular forces in determining these properties (Shi, Itoh, Masaki, & Shiro, 1996).
Chemical Properties Analysis
Understanding the chemical properties of a compound involves examining its reactivity with different reagents, stability under various conditions, and potential for forming derivatives. Research on compounds like bis(dimethylamino)difluorophosphoranylethylenes sheds light on the types of reactions and transformations that similar complex molecules can undergo, such as substitution reactions, formation of complexes, and reactivity towards electrophiles or nucleophiles (Matteson & Jesthi, 1976).
科学的研究の応用
Chiral Metal Complexes Synthesis
Researchers have explored the reactivity of certain organic compounds with specific amines to produce novel chiral metal complexes. For example, ethyl 2-ethoxymethylidene-3-oxo-3-polyfluoroalkylpropionates reacted with specific diamines to yield complex ligands, which were then used to obtain chiral complexes with transition metals. Such complexes have potential applications in asymmetric catalysis and materials science (Kudyakova et al., 2011).
Fluorescence and Photonic Materials
Novel cationic polymers with amino-functionalized groups have been synthesized, demonstrating significant green light emission. These materials' water solubility and fluorescence quenching properties suggest their application in sensors, organic electronics, and fluorescence-based devices (Fan et al., 2003).
Stimuli-responsive Materials
A study on tetra(4-(diethylamino)phenyl)ethene, a new derivative of tetraphenylethene, showed aggregation-induced emission with high quantum yields. Its strong proton capture capability enables reversible fluorescence switching, indicating potential applications in chemical sensing and environmental monitoring (Wang et al., 2015).
Directed Arylation and Alkenylation
Research involving the arylation, heteroarylation, and alkenylation of propionamides has demonstrated the use of iron and zinc salts as catalysts. Such methodologies facilitate the functionalization of C(sp3)–H bonds, relevant in the synthesis of complex organic molecules for pharmaceuticals and materials science (Ilies et al., 2017).
Biodegradation of Environmental Pollutants
Studies on the biodegradation of structurally related compounds, such as 1,1-diphenylethane derivatives, by specific bacterial strains, have highlighted the potential of biological systems in breaking down persistent organic pollutants. This research contributes to our understanding of environmental remediation and the development of biodegradation technologies (Gautam & Suresh, 2009).
Safety And Hazards
Specific safety and hazard information for this compound is not provided in the available resources. Standard safety procedures should be followed when handling this compound. It’s always recommended to refer to the Safety Data Sheet (SDS) of the compound for comprehensive safety and handling guidelines .
特性
IUPAC Name |
2,2-bis[4-[2-(diethylamino)ethoxy]phenyl]-1,2-diphenylethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H46N2O3/c1-5-39(6-2)27-29-42-35-23-19-33(20-24-35)38(32-17-13-10-14-18-32,37(41)31-15-11-9-12-16-31)34-21-25-36(26-22-34)43-30-28-40(7-3)8-4/h9-26H,5-8,27-30H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAWQPDLWUDPCID-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCOC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OCCN(CC)CC)C(=O)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H46N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
578.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Bis[4-[2-(diethylamino)ethoxy]phenyl]-1,2-diphenylethanone Dihydrochloride | |
CAS RN |
1391054-64-0 |
Source


|
| Record name | 2,2-Bis(4-(2-(diethylamino)ethoxy)phenyl)-1,2-diphenylethanone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1391054640 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2-BIS(4-(2-(DIETHYLAMINO)ETHOXY)PHENYL)-1,2-DIPHENYLETHANONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JXV7CLX4HX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

